molecular formula C20H19FN4O2 B7497949 (3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone

(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B7497949
M. Wt: 366.4 g/mol
InChI Key: LZZAZIXHQNJJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone, also known as FL-DM-1, is a synthetic compound that has been developed for research purposes. It belongs to the class of benzodiazepines and is a potent selective positive allosteric modulator of the GABAA receptor. The compound has been studied extensively for its potential applications in the field of neuroscience and drug discovery.

Mechanism of Action

(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone is a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor and enhances the activity of the receptor in the presence of GABA. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to the anxiolytic, anticonvulsant, and sedative effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. It has also been shown to increase the duration of the pentobarbital-induced sleeping time in mice, indicating its sedative effects. The compound has been shown to increase the activity of the GABAA receptor in the presence of GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone is its potency and selectivity as a positive allosteric modulator of the GABAA receptor. This makes it a useful tool for studying the role of the GABAA receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone. One potential direction is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of epilepsy, anxiety disorders, and sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of (3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone involves a multi-step process that begins with the reaction of 3-fluorophenylhydrazine with ethyl 2-bromoacetate to form 3-fluorophenylhydrazine diethyl ester. This intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with 4-chloro-1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid to form the final product, this compound.

Scientific Research Applications

(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone has been extensively studied for its potential applications in the field of neuroscience and drug discovery. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. The compound has also been studied for its potential as a treatment for epilepsy, anxiety disorders, and sleep disorders.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-15-6-3-5-14(13-15)19(26)24-9-4-10-25(12-11-24)20(27)18-16-7-1-2-8-17(16)22-23-18/h1-3,5-8,13H,4,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZAZIXHQNJJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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